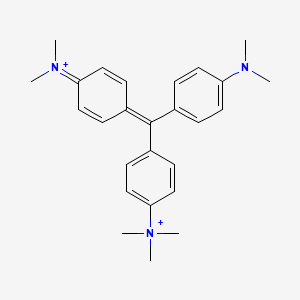
Methyl Green cation
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl green(2+) is an iminium ion that forms the cationic portion of the histological dye 'methyl green'. It is an iminium ion and a quaternary ammonium ion.
Wissenschaftliche Forschungsanwendungen
Biological Applications
Methyl Green is primarily recognized for its role as a histological stain, particularly in DNA visualization.
DNA Staining
- Mechanism : Methyl Green binds specifically to adenine-thymine rich regions of DNA through electrostatic interactions rather than intercalation, making it a non-invasive option for staining .
- Fluorescent Properties : When excited at specific wavelengths (244 or 388 nm), Methyl Green emits fluorescence at 488 or 633 nm, facilitating the imaging of live cells and tissues .
- Applications : It is used in:
Cell Viability Assays
Methyl Green serves as a viability stain, allowing researchers to assess cell health based on dye exclusion methods. It is effective in distinguishing live from dead cells due to its selective binding properties .
Environmental Applications
Methyl Green's utility extends to environmental science, particularly in wastewater treatment.
Adsorption Studies
- Adsorbent Materials : Research has shown that various materials, including activated carbon and zeolitic imidazolate frameworks (ZIFs), can effectively adsorb Methyl Green from aqueous solutions.
- Case Study - ZIF-67 :
| Adsorbent Material | Maximum Removal Capacity | Optimal pH | Temperature |
|---|---|---|---|
| ZIF-67 | 96% | 11 | 25°C |
| Activated Carbon | Varies (up to 99%) | ~7 | Room Temp |
Wastewater Treatment
Methyl Green's removal from wastewater is critical due to its toxic effects on aquatic life. Studies indicate that using activated carbon derived from waste materials can significantly reduce dye concentrations in contaminated water .
Analytical Chemistry Applications
Methyl Green's properties are leveraged in analytical chemistry for various assays.
Spectrophotometric Analysis
The dye's distinct absorption spectrum allows for quantitative analysis of DNA concentrations in solution. By measuring absorbance changes at specific wavelengths, researchers can determine the amount of DNA present .
Compatibility with Other Stains
Methyl Green can be combined with other fluorescent dyes for multi-staining protocols, enhancing the versatility of staining techniques in complex biological samples .
Eigenschaften
Molekularformel |
C26H33N3+2 |
|---|---|
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-trimethylazanium |
InChI |
InChI=1S/C26H33N3/c1-27(2)23-14-8-20(9-15-23)26(21-10-16-24(17-11-21)28(3)4)22-12-18-25(19-13-22)29(5,6)7/h8-19H,1-7H3/q+2 |
InChI-Schlüssel |
CKTYULMXIIQZGG-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)[N+](C)(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















